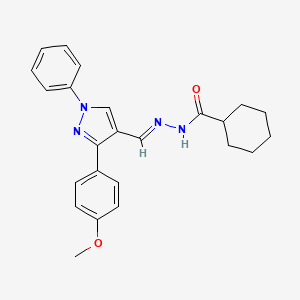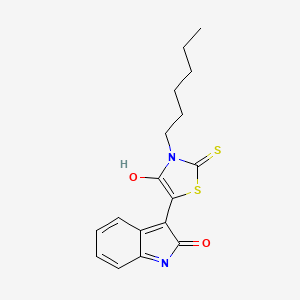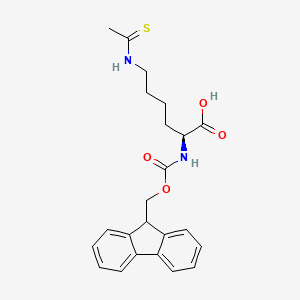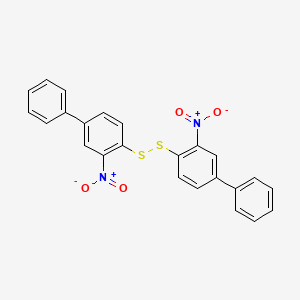
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-fluorobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the proline attacks the electrophilic carbon of the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and diabetes.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The ketone functionality allows for the formation of hydrogen bonds and other non-covalent interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be compared with other similar compounds, such as:
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: Contains a methyl group instead of fluorine, resulting in different steric and electronic effects.
L-Proline, 1-((4-nitrophenyl)methyl)-5-oxo-: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
59749-21-2 |
|---|---|
Molecular Formula |
C12H12FNO3 |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
(2S)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
HVGUBDIPIWRNTI-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)

![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)

![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)
